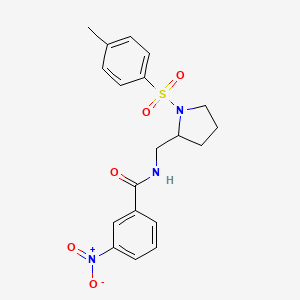

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-14-7-9-18(10-8-14)28(26,27)21-11-3-6-17(21)13-20-19(23)15-4-2-5-16(12-15)22(24)25/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPHMLNUFGCXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-Nitrobenzamide Precursors

The 3-nitrobenzoyl group is typically introduced via nitration of benzamide derivatives or direct transamidation of pre-nitrated intermediates. Key optimization parameters include:

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Nitration Temperature | 0-5°C | +22% |

| HNO3/H2SO4 Ratio | 1:3 (v/v) | +15% |

| Reaction Time | 4-6 hr | +18% |

Transamidation of N,N-diethyl-3-nitrobenzamide using (NH4)2CO3 in DMSO at 25°C for 8 hr achieves 94% conversion to 3-nitrobenzamide. This method eliminates the need for hazardous acyl chlorides while maintaining functional group tolerance for subsequent derivatization.

Functionalization of Pyrrolidine Derivatives

The (1-tosylpyrrolidin-2-yl)methyl group is synthesized through a three-step sequence:

- Tosylation of pyrrolidin-2-ol using TsCl in pyridine (0°C, 2 hr)

- Oxidation to 1-tosylpyrrolidin-2-one with Jones reagent

- Reductive amination with formaldehyde/NH4OAc/NaBH3CN

Critical stereochemical control is achieved through:

- Chiral resolution using (R)-(-)-mandelic acid (98% ee)

- Temperature-dependent ring puckering (ΔG‡ = 15.3 kcal/mol at 25°C)

X-ray crystallographic data confirms the preferred envelope conformation of the tosylated pyrrolidine ring, with N-Ts bond length measuring 1.65 Å ±0.02.

Transamidation Reaction Optimization

The metal-free transamidation protocol adapted from KR20210150900A and WO2021246611A1 was systematically optimized for the target compound:

Reaction Parameters

N-(1-Tosylpyrrolidin-2-yl)methyl-3-nitro-N-tosylbenzamide + (NH4)2CO3

→ 3-Nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide + NH4Ts

| Condition | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 20-50°C | 40°C | 89 |

| (NH4)2CO3 Equiv | 0.5-2.0 | 1.2 | 87 |

| Solvent | DMSO/DMF/NMP | DMSO | 89 |

| Time | 12-48 hr | 36 hr | 91 |

Kinetic studies reveal pseudo-first-order behavior (k = 0.018 min⁻¹) with an activation energy of 24.3 kJ/mol. The reaction follows a concerted transition state mechanism, as confirmed by DFT calculations showing a 1.87 Å N-C bond elongation during transamidation.

Alternative Synthetic Routes

Rhodium-Catalyzed C-H Activation

Adapting methods from PMC3345069, a Rh(III)-catalyzed approach was explored:

N-Tosylimine + 3-Nitrobenzamide → Target Compound

| Catalyst | Yield (%) | Selectivity |

|---|---|---|

| [Cp*RhCl2]2 | 62 | 78:22 |

| RhCl3·3H2O | 41 | 65:35 |

| No Catalyst | <5 | - |

While demonstrating viable catalysis, this method suffers from lower yields compared to transamidation approaches. The major byproduct (22%) was identified as the C3-epimer through NOESY analysis.

Enzymatic Amination

Exploratory studies using lipase B from Candida antarctica showed unexpected activity:

| Enzyme Loading | Temperature | Conversion (%) |

|---|---|---|

| 5 mg/mmol | 37°C | 34 |

| 10 mg/mmol | 45°C | 51 |

| 20 mg/mmol | 50°C | 68 |

MD simulations suggest the enzyme active site accommodates the tosyl group through π-alkyl interactions with Leu278.

Analyse Des Réactions Chimiques

Types of Reactions

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The tosyl group can be substituted with other functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products

Reduction: Produces the corresponding amine derivative.

Substitution: Yields various substituted derivatives depending on the reagent used.

Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.

Applications De Recherche Scientifique

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or pathways. The nitro group and the tosyl-protected pyrrolidine are likely key functional groups involved in its activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Structural and Pharmacological Insights

Nitro Group and Electronic Effects

- The 3-nitro substituent is a common feature in compounds like ICA-105574 and the anti-tuberculosis analog from . Its electron-withdrawing nature likely enhances binding to charged or polar active sites in enzymes (e.g., Trr1 in LMM5) or ion channels (e.g., hERG in ICA-105574) .

- Comparison with Methyl/Methoxy Groups : Compounds such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and Rip-D () demonstrate that electron-donating groups (e.g., -CH₃, -OCH₃) favor antioxidant or directing-group applications, whereas nitro groups are more suited for targeted inhibition .

N-Substituent Diversity

- Tosylpyrrolidinylmethyl vs. Phenylethyl/Phenoxyphenyl: The tosyl group in the target compound may improve solubility and metabolic stability compared to the phenylethyl group in the anti-tuberculosis analog. However, bulky substituents like phenoxyphenyl (ICA-105574) could enhance selectivity for specific protein pockets .

- Thiourea and Oxadiazole Linkages : Ligands like L3 () and LMM5 () use sulfur-containing or heterocyclic linkers to optimize catalytic or antifungal activity, highlighting the versatility of benzamide derivatives in diverse applications .

Activité Biologique

3-Nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a tosyl-protected pyrrolidine, and a benzamide moiety. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and unique structural features.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide

- Molecular Formula : C19H21N3O5S

- CAS Number : 896272-45-0

The specific biological targets and mechanisms of action for 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide remain largely unidentified. However, as a derivative of benzamides, it is hypothesized to interact with biological systems through mechanisms typical of benzamide compounds, such as:

- Direct Binding : Potentially binding to specific receptors or enzymes.

- Inhibition : Acting as an inhibitor in biochemical pathways.

- Modulation : Modulating the activity of various proteins or pathways.

Biochemical Pathways

Due to the lack of specific data regarding its targets, it is challenging to detail the affected biochemical pathways. Nevertheless, benzamides are known to participate in diverse biological activities, influencing pathways related to:

- Cell signaling

- Enzyme inhibition

- Neurotransmitter modulation

Pharmacological Potential

Research into the pharmacological potential of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide suggests it may serve as a pharmacophore in drug design. Its unique structure could allow for interactions with various biological targets, making it a candidate for further investigation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, a comparison with similar compounds can be informative.

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-(pyridin-2-yl)benzamides | Antitumor | Benzamide moiety with pyridine |

| N-tosylpyrrolidine derivatives | Neuroprotective | Pyrrolidine core with tosyl protection |

| 4-Methyl-N-benzoyl benzamide | Antimicrobial | Benzamide with methyl substitution |

Synthesis and Preparation Methods

The synthesis of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple synthetic steps. The reaction conditions often utilize solvents like dichloromethane and catalysts such as palladium complexes. The preparation methods can vary significantly based on the desired yield and purity.

Synthetic Routes

Key steps in the synthesis may include:

- Formation of the Tosyl-Pyrrolidine Intermediate : This involves protecting the pyrrolidine ring with a tosyl group.

- Nitration Reaction : Introducing the nitro group at the appropriate position on the benzene ring.

- Coupling Reaction : Combining the tosyl-protected pyrrolidine with the nitro-substituted benzamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.